N-(1-benzylpiperidin-4-yl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
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Description
N-(1-benzylpiperidin-4-yl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C31H31FN6O2 and its molecular weight is 538.627. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Binding Activity
Research into tricyclic heterocycles related to quinazolines has led to the synthesis of compounds with high affinity for the benzodiazepine (BZ) receptor. A study by Francis et al. (1991) on the synthesis and benzodiazepine binding activity of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones revealed that these compounds show potent BZ antagonistic properties in rat models. The research highlighted the significance of 2-substituent and ring substitution in modifying activity and developed several synthetic routes for these compounds. One notable compound, 9-chloro-2-(2-fluorophenyl) [1,2,4]triazolo[1,5- c]quinazolin-5(6H)-one (CGS 16228), exhibited activity comparable to CGS 8216 from the pyrazolo[4,3-c]quinoline series, indicating its potential as a BZ antagonist (Francis et al., 1991).
Antimicrobial Activity
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized and evaluated for their antimicrobial activity. Babu et al. (2015) synthesized these compounds by cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by further chemical treatments to afford the final products. These compounds were tested for their in vitro antibacterial activity against various bacterial species and antifungal activity against fungal strains. Some of the synthesized compounds exhibited potential antimicrobial activity, showcasing the importance of such derivatives in developing new antimicrobial agents (Babu et al., 2015).
Antihypertensive and Antihistaminic Activities
Alagarsamy et al. (2007) explored the antihypertensive activity of a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones. These compounds were synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one and evaluated using spontaneously hypertensive rats. The study found that all test compounds exhibited significant antihypertensive activity, with 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one showing superior activity, indicating the potential of these compounds in antihypertensive drug development (Alagarsamy & Pathak, 2007).
In another study by Alagarsamy et al. (2007), novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity on guinea pigs. These compounds significantly protected animals from histamine-induced bronchospasm, with 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one emerging as the most active compound, suggesting their potential as a new class of H1-antihistamines (Alagarsamy et al., 2007).
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN6O2/c32-24-12-10-23(11-13-24)21-37-30(40)26-8-4-5-9-27(26)38-28(34-35-31(37)38)14-15-29(39)33-25-16-18-36(19-17-25)20-22-6-2-1-3-7-22/h1-13,25H,14-21H2,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZQFMHHIZNBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide |
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